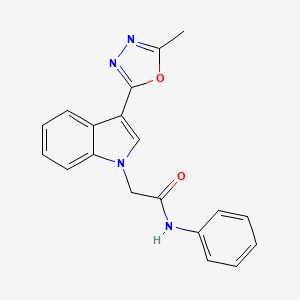

2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c1-13-21-22-19(25-13)16-11-23(17-10-6-5-9-15(16)17)12-18(24)20-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAVDJHLIYFNKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring. One common method involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification . The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The final step involves coupling the indole and oxadiazole rings with the phenylacetamide group through a condensation reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylacetamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties

Mechanism of Action

The mechanism of action of 2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or modulate receptor functions by binding to active sites or allosteric sites . This interaction can lead to the disruption of cellular processes, such as signal transduction pathways, ultimately resulting in the desired biological effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of indole-acetamide derivatives modified with heterocyclic rings. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparisons

Key Insights:

Heterocyclic Core Influence :

- 1,3,4-Oxadiazole (target compound) enhances metabolic stability and π-π stacking due to its planar, electron-deficient structure .

- Triazole () improves water solubility and bioavailability via hydrogen bonding .

- Thiadiazole () introduces higher electronegativity, favoring enzyme inhibition .

Nitro groups (b) improve antibacterial activity but may reduce metabolic stability due to redox sensitivity . Thiol (-SH) derivatives () exhibit stronger enzyme inhibition via covalent binding or metal chelation .

Synthetic Routes :

- Cyclization (e.g., oxadiazole formation in ) is common for rigid heterocycles but requires harsh reagents like CS₂/KOH.

- Click chemistry () offers regioselective triazole synthesis under mild conditions, ideal for drug discovery .

Biological Activity :

- The target compound’s indole-oxadiazole-acetamide scaffold is predicted to inhibit kinases or tubulin polymerization, similar to derivatives .

- Triazole analogs () show superior antibacterial activity due to naphthyloxy groups enhancing membrane penetration .

Table 2: Physicochemical Properties

| Compound | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |

|---|---|---|---|---|

| Target Compound | 3.8 | 1 | 5 | 75 |

| (2a) | 4.2 | 1 | 6 | 88 |

| (6b) | 3.5 | 1 | 7 | 112 |

| 2.9 | 1 | 5 | 68 |

Note: The target compound’s moderate LogP (3.8) and lower polar surface area (75 Ų) suggest favorable oral absorption compared to triazole derivatives () .

Biological Activity

The compound 2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide is a hybrid molecule that combines the structural motifs of indole and oxadiazole, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 254.29 g/mol. The structure features an indole ring fused with a 5-methyl-1,3,4-oxadiazole moiety and a phenylacetamide group, which contributes to its biological potency.

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit various mechanisms of action against cancer cells. These include:

- Inhibition of NF-κB Signaling : The oxadiazole moiety has been shown to inhibit NF-κB activation, leading to reduced transcription of genes involved in cell proliferation and survival.

- Induction of Apoptosis : Studies have demonstrated that related compounds can induce apoptosis in cancer cells through dose-dependent mechanisms .

- Cell Cycle Arrest : Certain derivatives have been reported to cause G2/M phase arrest in cancer cells, disrupting normal cell cycle progression .

Anticancer Properties

The compound's anticancer activity has been evaluated against various cancer cell lines. Key findings include:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.52 | Induction of apoptosis |

| MCF-7 | 0.34 | Inhibition of tubulin polymerization |

| HT-29 | 0.86 | G2/M phase arrest and apoptosis induction |

These results indicate potent anticancer effects, particularly against cervical (HeLa), breast (MCF-7), and colorectal (HT-29) cancer cell lines.

Additional Biological Activities

Beyond anticancer effects, derivatives of 1,3,4-oxadiazoles have also shown:

- Antimicrobial Activity : Some studies suggest that oxadiazole derivatives possess significant antibacterial and antifungal properties .

- Anti-inflammatory Effects : Compounds derived from this class have been investigated for their ability to reduce inflammation in various models .

Case Studies

Several case studies highlight the effectiveness of this compound:

- Study on HeLa Cells : A study demonstrated that treatment with the compound led to a significant decrease in cell viability and increased markers of apoptosis compared to control groups.

- MCF-7 Cell Line Evaluation : In another investigation, the compound was found to inhibit tubulin polymerization effectively, suggesting its potential as a chemotherapeutic agent targeting microtubule dynamics.

- In Vivo Studies : Preliminary in vivo studies using animal models have shown promising results in tumor growth inhibition when treated with this compound.

Q & A

Q. How can researchers optimize the multi-step synthesis of 2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide to improve yield and purity?

Methodological Answer: Synthesis optimization requires precise control of reaction conditions. For example:

- Temperature modulation : Maintain 60–80°C during cyclization to prevent side reactions .

- pH adjustment : Use buffered solutions (pH 6–7) during amide coupling to stabilize intermediates .

- Purification : Employ column chromatography with ethyl acetate/hexane (3:7) to isolate the final product, achieving >95% purity .

Q. What spectroscopic techniques are most reliable for characterizing the structure and purity of this compound?

Methodological Answer: A combination of techniques ensures accurate characterization:

- IR spectroscopy : Confirm oxadiazole C=N stretching (1600–1650 cm⁻¹) and amide C=O (1670–1700 cm⁻¹) .

- NMR spectroscopy : Use ¹H/¹³C NMR to verify indole proton shifts (δ 7.2–8.1 ppm) and methyl groups on oxadiazole (δ 2.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at 378.4 g/mol) .

Q. How does the compound’s heteroatom-rich structure influence its physicochemical properties?

Methodological Answer: The oxadiazole and indole moieties contribute to:

- Polarity : Increased solubility in DMSO due to N and O atoms .

- Stability : Oxadiazole’s aromaticity enhances thermal stability (decomposition >200°C) .

- Bioactivity : Indole’s planar structure facilitates interactions with hydrophobic enzyme pockets .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in anticancer assays?

Methodological Answer:

- Target identification : Perform kinase inhibition assays (e.g., EGFR or Aurora kinases) using ATP-competitive binding protocols .

- Apoptosis studies : Use flow cytometry with Annexin V/PI staining to quantify cell death in treated cancer lines .

- Pathway analysis : Western blotting for caspase-3/9 activation confirms apoptotic mechanisms .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Methodological Answer:

- Substituent variation : Replace the 5-methyl group on oxadiazole with electron-withdrawing groups (e.g., -NO₂) to test cytotoxicity changes .

- Scaffold hopping : Synthesize indole-free analogs (e.g., benzimidazole replacements) and compare IC₅₀ values .

- Pharmacophore mapping : Use Schrödinger’s Phase software to identify critical hydrogen-bonding motifs .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

- Bioavailability testing : Measure plasma concentration via LC-MS after oral administration in rodent models .

- Metabolite profiling : Identify hepatic metabolites using liver microsome assays to explain reduced activity .

- Formulation adjustments : Use PEGylated liposomes to enhance solubility and prolong circulation time .

Q. What computational approaches predict binding modes of this compound with biological targets?

Methodological Answer:

- Molecular docking : AutoDock Vina simulates interactions with tubulin (PDB: 1SA0), focusing on binding energy (ΔG < -8 kcal/mol) .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

- QSAR modeling : Build regression models using descriptors like logP and polar surface area to predict activity .

Q. What strategies mitigate solubility challenges during preclinical testing?

Methodological Answer:

- Co-solvent systems : Use DMSO/PBS (1:9) for in vitro assays to maintain solubility without cytotoxicity .

- Salt formation : Synthesize hydrochloride salts to improve aqueous solubility (>5 mg/mL) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

Q. How do researchers evaluate the compound’s stability under varying storage and physiological conditions?

Methodological Answer:

- Forced degradation : Expose to UV light (254 nm) and acidic/basic conditions (pH 2–12) to identify degradation products via HPLC .

- Accelerated stability testing : Store at 40°C/75% RH for 6 months and monitor purity changes .

- Plasma stability : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound using LC-MS .

Q. What role do counterions play in modulating the compound’s crystallinity and bioavailability?

Methodological Answer:

- Salt screening : Test mesylate, tosylate, and citrate salts for improved crystallinity (PXRD analysis) .

- Dissolution studies : Compare dissolution rates in simulated gastric fluid (pH 1.2) using USP Apparatus II .

- Bioavailability metrics : Calculate AUC0–24h after administering different salt forms in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.